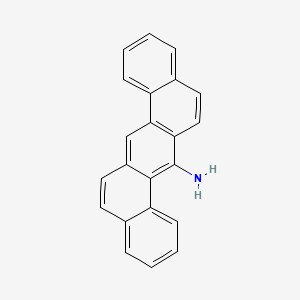

DIBENZ(a,h)ANTHRACENE, 7-AMINO-

Description

Contextualization of Amino-Substituted Polycyclic Aromatic Hydrocarbons in Environmental and Biological Systems

Amino-substituted polycyclic aromatic hydrocarbons (amino-PAHs) are derivatives of PAHs that have garnered scientific interest due to their presence in the environment and potential biological activity. These compounds can be formed through various processes, including the reduction of nitro-PAHs, which are known environmental contaminants originating from incomplete combustion processes.

Amino-PAHs are frequently detected in environmental samples, such as particulate matter (PM2.5), and are studied for their potential health effects. Research suggests that some amino-PAHs may contribute to oxidative stress and inflammatory responses. Furthermore, certain urinary amino-PAHs are being investigated as potential biomarkers for human exposure to diesel exhaust.

Structural Significance of DIBENZ(a,h)ANTHRACENE as a Parent Scaffold

Dibenz(a,h)anthracene (DBA) is a high-molecular-weight PAH composed of five fused benzene (B151609) rings. Its structure is characterized by a combination of linear and angularly fused rings, which contributes to its chemical properties and biological activity. nih.gov DBA is formed from the incomplete combustion of organic materials and is found as a pollutant in smoke and oils. scispace.comwikipedia.org

The significance of the dibenz(a,h)anthracene scaffold lies in its established genotoxicity and carcinogenicity. wikipedia.org It is known to intercalate into DNA, leading to mutations, and is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. wikipedia.org The metabolism of DBA has been studied, with research indicating that it is converted to various hydroxylated derivatives by liver enzymes. nih.gov However, studies on the metabolism of dibenz[a,h]anthracene (B1670416) have shown no evidence of metabolic action at the 7 and 14 positions. scispace.com

Table 1: Properties of Dibenz(a,h)anthracene

| Property | Value |

| Chemical Formula | C₂₂H₁₄ |

| Molar Mass | 278.35 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 262 °C |

| IARC Group | 2A (Probably carcinogenic to humans) |

| CAS Number | 53-70-3 |

This table presents data for the parent compound, Dibenz(a,h)anthracene.

Specific Research Focus on DIBENZ(a,h)ANTHRACENE, 7-AMINO-

A thorough review of scientific databases and literature reveals a significant lack of specific research focused on 7-amino-dibenz(a,h)anthracene. There are no readily available studies detailing its synthesis, chemical properties, biological activity, or its environmental presence. While a PubChem entry exists for the related compound, 7-nitro-dibenz(a,h)anthracene, which could theoretically serve as a precursor, the synthesis and characterization of the 7-amino derivative are not described. nih.gov

The absence of dedicated research on this specific isomer prevents a detailed discussion of its unique characteristics. The general information available for amino-PAHs and the parent dibenz(a,h)anthracene provides a foundational context, but any specific attributes of the 7-amino position on the dibenz(a,h)anthracene scaffold remain uninvestigated in the accessible scientific domain.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63041-30-5 |

|---|---|

Molecular Formula |

C22H15N |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

naphtho[1,2-b]phenanthren-14-amine |

InChI |

InChI=1S/C22H15N/c23-22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13H,23H2 |

InChI Key |

DQTIYWLVGKMTPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3N |

Origin of Product |

United States |

Synthetic Methodologies for Dibenz A,h Anthracene, 7 Amino and Analogues

Approaches to DIBENZ(a,h)ANTHRACENE Core Structure Synthesis

The creation of the pentacyclic dibenz[a,h]anthracene (B1670416) framework is a significant synthetic hurdle. Various strategies have been developed to construct this intricate aromatic system, primarily relying on cyclization and metal-catalyzed reactions.

Cyclization-Based Strategies for Dibenzoanthracene Derivatives

Cyclization reactions are a cornerstone in the synthesis of polycyclic aromatic hydrocarbons. These methods involve the formation of one or more rings from a pre-assembled carbon skeleton.

One classical yet effective method is the Diels-Alder reaction , a powerful tool for forming six-membered rings. In the context of dibenzoanthracene synthesis, this [4+2] cycloaddition can be employed to construct the angularly fused rings characteristic of the target molecule. For instance, a suitably substituted diene can react with a dienophile to generate a key intermediate that, upon further transformation such as aromatization, yields the desired polycyclic core. The regioselectivity of the Diels-Alder reaction can be controlled by the electronic nature and steric hindrance of the substituents on both the diene and the dienophile.

Friedel-Crafts reactions represent another important class of cyclization-based strategies. Intramolecular Friedel-Crafts acylation or alkylation can be used to close a ring onto an existing aromatic system. For example, a precursor containing a naphthalene (B1677914) or anthracene (B1667546) moiety with an appropriately positioned acyl or alkyl halide side chain can be induced to cyclize in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid, leading to the formation of the dibenzoanthracene skeleton. The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the cyclization and to avoid unwanted side reactions.

Metal-Catalyzed Cyclization and Arylation Reactions for Polycyclic Aromatic Hydrocarbons

Modern organic synthesis heavily relies on metal-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity. Several transition metals have proven effective in catalyzing the cyclization and arylation reactions necessary for constructing complex PAHs like dibenz[a,h]anthracene.

Palladium-catalyzed reactions are particularly prominent in this field. For instance, intramolecular double-cyclization of p-styrylstilbene derivatives, catalyzed by palladium complexes, has been shown to produce dibenz[a,h]anthracenes in good yields. nih.gov This method involves the formation of two new carbon-carbon bonds in a single synthetic operation, offering a convergent and efficient route to the pentacyclic system. Tandem C-H activation and bis-cyclization reactions catalyzed by palladium have also been developed to construct benz[a]anthracene frameworks with high regioselectivity. nih.gov

| Catalyst/Reagent | Starting Material Type | Product Type | Yield (%) | Reference |

| Pd(OAc)₂/dppe | (Z,Z)-p-styrylstilbene | Dibenzo[a,h]anthracene | 41-84 | nih.gov |

Ruthenium-catalyzed reactions have also been employed for the synthesis of dibenz[a,h]anthracenes. A notable example involves the regioselective C-H arylation of aromatic ketones. This strategy typically involves the coupling of an acetophenone (B1666503) derivative with a diboronated aromatic compound, followed by further transformations to construct the final polycyclic structure.

Gold-catalyzed reactions offer another avenue for the synthesis of PAHs. Gold catalysts can facilitate intramolecular double cyclization of specifically designed precursors, such as diethynylterphenyl compounds, to yield halogenated dibenz[a,h]anthracenes. nih.gov The regioselectivity of these cyclizations is often highly dependent on the substitution pattern of the starting material.

| Catalyst | Starting Material Type | Product Type | Yield (%) | Reference |

| AuCl | Diethynylterphenyl | Halogenated Dibenzo[a,h]anthracene | 49-92 | nih.gov |

Introduction of Amino Functionalities into Polycyclic Aromatic Hydrocarbon Frameworks

Once the dibenz[a,h]anthracene core is synthesized, the next critical step is the introduction of the amino group at the desired position. This requires methods that are both efficient and regioselective.

Regioselective Amination Techniques

Direct amination of PAHs can be challenging due to the inertness of the C-H bonds and the potential for multiple isomers. However, modern catalytic methods are emerging to address this challenge. Transition metal-catalyzed C-H amination reactions, while still under development for complex PAHs, hold promise for the direct and regioselective introduction of amino groups. The regioselectivity is often guided by directing groups or the inherent electronic properties of the PAH substrate.

Derivatization from Nitro-Polycyclic Aromatic Hydrocarbons, including 7-nitrodibenz[a,h]anthracene

A more established and widely used method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro derivative. This two-step process involves the regioselective nitration of the PAH followed by the reduction of the nitro group.

The synthesis of 7-nitrodibenz[a,h]anthracene is the key first step in this sequence. The nitration of dibenz[a,h]anthracene can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the electronic and steric properties of the dibenz[a,h]anthracene molecule. The 7-position is one of the potential sites for electrophilic attack.

Once 7-nitrodibenz[a,h]anthracene is obtained, it can be reduced to 7-aminodibenz[a,h]anthracene . A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid. The choice of reducing agent and conditions is important to ensure complete reduction of the nitro group without affecting other functionalities on the aromatic ring.

| Reducing Agent | Solvent | Product | General Yield Range |

| SnCl₂ / HCl | Ethanol | Arylamine | Good to Excellent |

| Fe / Acetic Acid | Acetic Acid | Arylamine | Good to Excellent |

| H₂ / Pd/C | Ethanol/Methanol | Arylamine | High |

Characterization of Synthetic DIBENZ(a,h)ANTHRACENE, 7-AMINO- Analogues

The structural elucidation and confirmation of the synthesized 7-aminodibenz[a,h]anthracene and its analogues are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of these complex molecules.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region of the spectrum for 7-aminodibenz[a,h]anthracene would show a complex pattern of signals corresponding to the 13 aromatic protons. The chemical shifts and coupling constants of these protons are diagnostic of their positions on the polycyclic framework. The protons of the amino group would appear as a distinct signal, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR spectroscopy is used to identify the number of non-equivalent carbon atoms in the molecule. For 7-aminodibenz[a,h]anthracene, this would reveal the 22 carbon atoms of the dibenzoanthracene skeleton. The chemical shift of the carbon atom attached to the amino group (C-7) would be significantly affected by the nitrogen atom.

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula with high confidence.

Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups. For 7-aminodibenz[a,h]anthracene, the characteristic N-H stretching vibrations of the primary amine would be observable in the region of 3300-3500 cm⁻¹.

By combining the data from these analytical techniques, the unambiguous structural assignment of 7-aminodibenz[a,h]anthracene and its synthetic analogues can be achieved.

Metabolic Activation Pathways of Dibenz A,h Anthracene, 7 Amino

General Metabolic Routes for Amino-Polycyclic Aromatic Hydrocarbons

The metabolism of amino-polycyclic aromatic hydrocarbons (amino-PAHs) is a complex process involving several enzymatic pathways that can lead to either detoxification or metabolic activation to carcinogenic intermediates. These compounds, often found in environmental pollutants, require metabolic transformation to exert their biological effects.

N-Oxidation and Reductive Activation Pathways

A critical initial step in the metabolic activation of many amino-PAHs is N-oxidation. This reaction, primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, converts the amino group into a hydroxylamino or nitroso group. wikipedia.org These N-oxidized metabolites are often more reactive than the parent amino-PAH. The resulting hydroxylamines can undergo further activation through several routes. One significant pathway is O-esterification by cytosolic sulfotransferases or acetyltransferases, which generates highly reactive and unstable esters. These esters can spontaneously decompose to form electrophilic nitrenium ions, which are capable of binding covalently to cellular macromolecules like DNA, a crucial event in the initiation of carcinogenesis.

Alternatively, nitro-PAHs, which can be formed from the oxidation of amino-PAHs or exist as primary pollutants, can undergo nitroreduction. This process, catalyzed by various cellular reductases, can also generate the same reactive hydroxylamino intermediates produced through N-oxidation of amino-PAHs. nih.gov This convergence of pathways highlights the central role of N-hydroxy-amino-PAHs as key intermediates in the genotoxicity of both amino- and nitro-PAHs.

Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes in Amino-Polycyclic Aromatic Hydrocarbon Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of foreign compounds, including amino-PAHs. nih.gov The CYP1 family, which includes CYP1A1, CYP1A2, and CYP1B1, is particularly important in the metabolism of PAHs and their derivatives. nih.govnih.gov While CYP1A1 and CYP1B1 are primarily involved in the oxidation of the aromatic rings of PAHs, leading to the formation of epoxides and dihydrodiols, CYP1A2 is known to be a major catalyst of the N-oxidation of arylamines and amino-PAHs. wikipedia.orgnih.govnih.gov

The expression of these CYP enzymes can be induced by exposure to PAHs themselves through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov This induction can lead to an increased rate of metabolism, which can be a double-edged sword, potentially enhancing both detoxification and metabolic activation.

Other biotransformation enzymes also play crucial roles. Epoxide hydrolase can convert the epoxides formed by CYP enzymes into trans-dihydrodiols. nih.gov While this is often a detoxification step, these dihydrodiols can be further metabolized by CYPs to form highly carcinogenic diol-epoxides. nih.gov Phase II conjugation enzymes, such as glutathione (B108866) S-transferases and UDP-glucuronosyltransferases, are generally involved in detoxification by converting metabolites into more water-soluble forms that can be readily excreted. However, as mentioned earlier, some conjugation reactions, like sulfation and acetylation of N-hydroxy-amino-PAHs, are critical activation steps.

Proposed Metabolic Fate of DIBENZ(a,h)ANTHRACENE, 7-AMINO-

While specific studies on the complete metabolic fate of 7-amino-dibenz(a,h)anthracene are limited, its metabolic pathway can be proposed based on the general principles of amino-PAH metabolism and the known metabolism of its parent compound, dibenz(a,h)anthracene.

Generation of Electrophilic Intermediates

The metabolic activation of 7-amino-dibenz(a,h)anthracene is expected to proceed through pathways analogous to other amino-PAHs. The primary route for generating electrophilic intermediates likely involves the enzymatic transformation of the amino group.

Key Proposed Steps:

N-Oxidation: The initial and rate-limiting step is likely the N-oxidation of the 7-amino group, catalyzed predominantly by cytochrome P450 enzymes, to form 7-hydroxylamino-dibenz(a,h)anthracene.

Esterification: This hydroxylamino intermediate can then undergo O-esterification by sulfotransferases or acetyltransferases to form unstable sulfate (B86663) or acetate (B1210297) esters.

Nitrenium Ion Formation: These esters can spontaneously break down, leading to the formation of a highly electrophilic 7-nitrenium ion of dibenz(a,h)anthracene. This reactive species can then readily attack nucleophilic sites on DNA, forming covalent adducts that can lead to mutations and potentially initiate cancer.

It is also possible that ring oxidation occurs concurrently, leading to the formation of various phenolic and dihydrodiol metabolites, similar to the metabolism of the parent compound.

Comparison with Metabolic Activation Cascades of Parent Dibenz(a,h)anthracene, including Diol-Epoxide and Radical Cation Formation

The metabolic activation of the parent compound, dibenz(a,h)anthracene (DBA), has been more extensively studied. nih.govnih.govnih.gov DBA is known to be activated to carcinogenic metabolites through several pathways:

Diol-Epoxide Pathway: This is a major pathway for the activation of many PAHs. nih.gov For DBA, this involves the formation of various dihydrodiols by the action of CYPs and epoxide hydrolase. nih.govnih.gov Of particular importance is the formation of the 3,4-dihydrodiol, which can be further epoxidized by CYPs to form a highly carcinogenic bay-region diol-epoxide, specifically the anti- and syn-3,4-diol-1,2-oxides. nih.gov These diol-epoxides are potent electrophiles that react with DNA.

Radical Cation Pathway: An alternative activation mechanism for some PAHs involves one-electron oxidation, catalyzed by peroxidases or CYPs, to form a radical cation. This reactive intermediate can then react with cellular nucleophiles, including DNA, or undergo further oxidation to a dication.

Table of Enzymes in Amino-PAH Metabolism

| Enzyme Family | Specific Enzymes | Role in Metabolism |

|---|---|---|

| Cytochrome P450 | CYP1A1, CYP1B1 | Ring oxidation, formation of epoxides and dihydrodiols. nih.govnih.gov |

| CYP1A2 | N-oxidation of the amino group. wikipedia.org | |

| Epoxide Hydrolase | Microsomal EH | Conversion of epoxides to dihydrodiols. nih.gov |

| Sulfotransferases | SULTs | O-esterification of N-hydroxy metabolites (activation). |

| Acetyltransferases | NATs | O-esterification of N-hydroxy metabolites (activation). |

| Glutathione S-transferases | GSTs | Detoxification through conjugation. |

Molecular Mechanisms of Biological Activity of Dibenz A,h Anthracene, 7 Amino in Vitro

Evaluation of Genotoxicity in Cellular Models

The parent compound, dibenz(a,h)anthracene, is a well-established genotoxic agent that can induce DNA damage and mutations in both bacterial and mammalian cell systems. wikipedia.orgcaltagmedsystems.co.uk Its genotoxicity stems from its ability to intercalate into DNA, leading to the formation of DNA adducts and subsequent mutations. wikipedia.org The metabolic activation of dibenz(a,h)anthracene is a critical step in its genotoxic pathway. nih.gov

The genotoxicity of related compounds has been evaluated in various cellular models. For example, the mutagenicity of benz(a)anthracene (B33201) and its metabolites has been studied in Chinese hamster V79 cells. nih.gov These studies have demonstrated that specific metabolites, such as the bay-region diol-epoxides, are potent mutagens. nih.gov

Table 1: Genotoxicity of Selected Polycyclic Aromatic Hydrocarbons and their Derivatives

| Compound | Cellular Model | Genotoxic Effect | Reference |

| Dibenz(a,h)anthracene | Bacterial and Mammalian Cells | DNA damage, gene mutations | wikipedia.orgcaltagmedsystems.co.uk |

| Benz(a)anthracene | Chinese Hamster V79 Cells | Mutagenicity | nih.gov |

| (+/-)-trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene | Chinese Hamster V79 Cells | High mutagenic activity | nih.gov |

| 7,12-Dimethylbenz[a]anthracene (B13559) | Chinese Hamster Ovary (CHO) Cells | Cytotoxicity, mutation induction | nih.gov |

Induction of Mutagenesis by Amino-Polycyclic Aromatic Hydrocarbon Photoproducts

Information regarding the induction of mutagenesis by the photoproducts of 7-amino-dibenz(a,h)anthracene is not currently available in the scientific literature. However, it is known that PAHs can undergo photochemical reactions, leading to the formation of new compounds with potentially altered biological activities. The absorption of UV radiation can lead to the formation of reactive oxygen species and photo-oxidized derivatives, which may possess mutagenic properties.

Modulation of Cellular Processes by Dibenz(a,h)anthracene Analogues, such as Cell Cycle Progression and Apoptosis

Analogues of dibenz(a,h)anthracene, such as 7,12-dimethylbenz[a]anthracene (DMBA), have been shown to significantly impact cellular processes like cell cycle progression and apoptosis. Exposure to DMBA can lead to cytotoxicity and has been demonstrated to induce apoptosis in various cell types, including pre-B cells. nih.govresearchgate.netnih.gov

The induction of apoptosis by DMBA in murine pre-B cells is a well-studied phenomenon. nih.govnih.gov Studies have shown that DMBA-mediated apoptosis is dependent on the activation of caspase-8. nih.gov Another study on DMBA-induced genotoxicity in bone marrow cells from mice indicated that it can cause a cell-cycle blockade at the G1/S transition. researchgate.net

Furthermore, research on oxoazabenzo[de]anthracenes conjugated to amino acids has revealed that these compounds can induce an S-phase accumulation of cells coupled with a pro-apoptotic effect. nih.gov This suggests that amino-substituted derivatives of larger aromatic systems can influence cell cycle and trigger programmed cell death.

Table 2: Effects of Dibenz(a,h)anthracene Analogues on Cellular Processes

| Compound | Cellular Model | Effect | Reference |

| 7,12-Dimethylbenz[a]anthracene | Murine Pre-B Cells | Induction of apoptosis | nih.govnih.gov |

| 7,12-Dimethylbenz[a]anthracene | Mouse Bone Marrow Cells | Cell-cycle blockade at G1/S transition | researchgate.net |

| Oxoazabenzo[de]anthracene-amino acid conjugates | Human Leukemia (CEM) Cells | S phase accumulation, pro-apoptotic action | nih.gov |

Structure-Activity Relationships of Amino-Substituted Polycyclic Aromatic Hydrocarbons in Cellular Assays (e.g., relevance of amino group position)

The biological activity of amino-substituted PAHs is highly dependent on their chemical structure, particularly the position of the amino group on the aromatic rings. While specific structure-activity relationship (SAR) studies for 7-amino-dibenz(a,h)anthracene are not available, research on other amino-PAHs provides valuable insights.

For example, in a series of oxoazabenzo[de]anthracenes conjugated to different amino acids, the nature of the amino acid significantly influenced the DNA binding capacity and cytotoxicity. nih.gov The lysine (B10760008) conjugate exhibited much stronger DNA binding and was over 20 times more cytotoxic to human leukemia cells than other conjugates. nih.gov This highlights the critical role of the amino-containing side chain in the biological activity of these compounds.

Studies on benz(a)anthracene and its derivatives have also underscored the importance of the position of substituents. The mutagenicity and tumor-initiating activity of various dihydrodiols of benz(a)anthracene were found to differ significantly, with the BA 3,4-dihydrodiol being the most active. nih.gov This suggests that the location of functional groups on the polycyclic backbone is a key determinant of biological effect. The position of the amino group in 7-amino-dibenz(a,h)anthracene would similarly be expected to be a critical factor in its interaction with cellular macromolecules and its resulting biological activity.

Dna Adduct Formation and Molecular Interactions of Dibenz A,h Anthracene, 7 Amino

Nature of Covalent DNA Adducts Formed by Amino-Polycyclic Aromatic Hydrocarbons

Amino-substituted polycyclic aromatic hydrocarbons (amino-PAHs), much like their parent compounds, require metabolic activation to exert their genotoxic effects. This process transforms the chemically stable amino-PAH into highly reactive electrophilic intermediates that can form covalent bonds with cellular macromolecules, most notably DNA. The resulting products are known as DNA adducts.

The primary pathway for the metabolic activation of many PAHs and their derivatives involves oxidation of the aromatic rings, catalyzed by cytochrome P450 enzymes, to form epoxides. These are subsequently hydrolyzed by epoxide hydrolase to yield dihydrodiols. A second epoxidation step, often in the "bay region" or "fjord region" of the molecule, produces the ultimate carcinogenic metabolites: diol epoxides. These diol epoxides are strong electrophiles that readily attack nucleophilic sites within the DNA structure.

The covalent adducts are typically formed with the purine bases of DNA. The most common sites of adduction are the exocyclic amino groups of guanine (N²) and adenine (N⁶). Less frequently, binding can occur at other nitrogen or oxygen atoms within the purine rings (e.g., N7 of guanine) or with pyrimidine bases. The formation of these bulky, stable adducts distorts the DNA double helix, which can interfere with critical cellular processes like DNA replication and transcription, potentially leading to mutations if not properly repaired.

Mechanisms of DNA Binding by Amino-Polycyclic Aromatic Hydrocarbon Metabolites, focusing on Electrophilic Attack

The binding of amino-PAH metabolites to DNA is fundamentally an electrophilic attack on the electron-rich centers of the DNA molecule. The key steps in this mechanism are:

Metabolic Activation: The initial amino-PAH is biotransformed, primarily by cytochrome P450 enzymes (such as CYP1A1 and CYP1B1), into reactive intermediates. For large PAHs, this typically involves the formation of diol epoxides on the aromatic structure. While the amino group itself can be a site of metabolism (e.g., N-oxidation leading to reactive nitrenium ions), for a molecule like 7-amino-dibenz(a,h)anthracene, metabolic activation is also expected to proceed via ring oxidation, similar to the parent compound. Studies on the related 7-nitrodibenz[a,h]anthracene, a metabolic precursor to the 7-amino derivative, show that metabolism results in the formation of trans-3,4-dihydrodiol and trans-10,11-dihydrodiol, indicating that ring oxidation is a major pathway. nih.gov

Formation of the Ultimate Carcinogen: The proximate carcinogen, a dihydrodiol, undergoes a second epoxidation to form a diol epoxide. This epoxide ring is highly strained and electrophilic.

Electrophilic Attack and Covalent Bond Formation: The electrophilic carbon of the epoxide ring is attacked by a nucleophilic site on a DNA base. The electron-rich exocyclic amino groups of guanine and adenine are particularly susceptible. This attack opens the epoxide ring and results in the formation of a stable covalent bond between the amino-PAH metabolite and the DNA base. This process creates a bulky lesion that structurally alters the DNA.

The specific stereochemistry of the diol epoxide (i.e., syn or anti conformation) influences its reactivity and the structure of the resulting DNA adduct, which in turn affects its biological consequences, such as mutagenicity and repair efficiency.

Comparative Analysis with DNA Adduct Profiles of Parent Dibenz(a,h)anthracene and its Metabolites (e.g., deoxyguanosine adducts)

While specific DNA adduct profiles for 7-amino-dibenz(a,h)anthracene are not extensively detailed in the available literature, a comparative analysis can be made by examining the well-characterized adducts of its parent compound, dibenz(a,h)anthracene (DBA).

DBA is known to be a potent tumorigenic agent that requires metabolic activation to form DNA adducts. medchemexpress.com The primary activation pathway proceeds through the formation of a bay-region diol epoxide, specifically the anti-3,4-diol-1,2-oxide. nih.gov Studies using ³²P-postlabeling and other techniques have identified multiple DNA adducts upon exposure to DBA and its metabolites. nih.govnih.gov

Research has shown that in mouse skin treated with DBA, the resulting DNA adducts arise primarily from the metabolism of the hydrocarbon to its 3,4-diol intermediate, which is then converted to the bay-region anti-3,4-diol-1,2-oxide. nih.gov In vitro studies activating DBA with rat liver microsomes found that bay-region diol epoxide-DNA adducts constituted a significant portion of the total adducts formed. nih.gov These studies identified adducts with both deoxyguanosine (dG) and deoxyadenosine (dA). Two specific adducts have been identified as the product of the interaction between DBA-3,4-diol-1,2-oxide and deoxyguanosine. nih.gov

The presence of a 7-amino group would be expected to modify this profile. As an electron-donating group, the amino substituent could influence the regioselectivity of the P450 enzymes, potentially altering the sites of initial epoxidation and the relative formation of different diol epoxides. This could lead to a different ratio of dG to dA adducts or the formation of novel adducts not seen with the parent compound. However, without direct experimental data, this remains a theoretical consideration based on the known adduct profiles of DBA.

Table 1: Summary of DNA Adducts Formed by Dibenz(a,h)anthracene (DBA) and its Metabolites

| Compound | Key Metabolite | Primary DNA Adducts | Reference |

|---|---|---|---|

| Dibenz(a,h)anthracene (DBA) | anti-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-DBA | Forms adducts with deoxyguanosine (dG) and deoxyadenosine (dA). | nih.govnih.gov |

| DBA (in vitro) | Bay-region diol epoxides | anti-diol epoxide-dG adducts (17.7%), syn-diol epoxide-dG adducts (5.8%), and bay-region dA adducts (4%). | nih.gov |

| DBA-3,4-diol | anti-3,4-diol-1,2-oxide | Produces a pattern of adducts in mouse skin similar to that of the parent DBA. | nih.gov |

| DBA-3,4-diol-1,2-oxide | Not applicable (ultimate carcinogen) | Forms at least seven adducts, two of which are identified as dG adducts. | nih.gov |

Investigation of DNA Intercalation and Binding Modes through Spectroscopic and Biophysical Techniques

In addition to forming covalent adducts, the planar aromatic ring system of PAHs allows them to engage in non-covalent interactions with DNA. The primary non-covalent binding mode is intercalation, where the planar molecule inserts itself into the space between adjacent base pairs of the DNA double helix. This interaction is stabilized by π-π stacking forces between the aromatic rings of the compound and the DNA bases.

Several spectroscopic and biophysical techniques are employed to study these interactions:

UV-Visible Absorption Spectroscopy: Intercalation typically causes a bathochromic shift (red shift) in the absorption maximum of the compound and hypochromism (a decrease in molar absorptivity). These spectral changes indicate the insertion of the molecule into the hydrophobic environment of the DNA interior.

Fluorescence Spectroscopy: The fluorescence of a PAH is often quenched upon binding to DNA. By titrating the compound with increasing concentrations of DNA, the binding constant (Kₐ) and the number of binding sites can be determined. Studies on DBA have confirmed its ability to bind to DNA via an intercalation mode, and this interaction can be quantified using fluorescence spectroscopy. epa.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of DNA. The binding of a molecule can perturb the native B-form DNA structure, leading to changes in its characteristic CD spectrum. These changes can provide evidence for intercalation or groove binding and give insight into conformational alterations of the DNA helix.

DNA Thermal Denaturation Studies: The melting temperature (Tₘ) of DNA, at which the double helix dissociates into single strands, is typically increased in the presence of an intercalating agent. This stabilization of the double helix is a hallmark of intercalation.

For DBA, spectroscopic studies have demonstrated that it binds to DNA through an intercalation mode, a process driven primarily by hydrogen bonds and van der Waals forces. epa.gov While specific biophysical studies on 7-amino-dibenz(a,h)anthracene are scarce, research on other amino-substituted aromatic compounds suggests that the amino group can influence binding affinity. For instance, fluorescence correlation spectroscopy has been used to study the interaction of 7-aminoactinomycin D with DNA, revealing complex binding behavior. nih.gov It is plausible that the 7-amino group on DBA could modulate its intercalative properties, potentially by altering its electronic properties or by participating in hydrogen bonding within the DNA grooves.

Computational and Theoretical Studies of Dibenz A,h Anthracene, 7 Amino

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For amino-polycyclic aromatic hydrocarbons (amino-PAHs), DFT is employed to calculate various electronic properties that are crucial for predicting reactivity and biological activity. These properties include ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap generally implies higher chemical reactivity. researchgate.net

Studies on various PAHs and their derivatives show that DFT calculations can accurately predict molecular geometries and electronic properties. mdpi.com For amino-PAHs, the introduction of the amino group (-NH2), an electron-donating group, is expected to raise the energy of the HOMO and decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity compared to its parent PAH. nih.gov Theoretical studies on aromatic amines have utilized DFT to analyze how electronic features relate to their mutagenic and carcinogenic potential. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthracene (B1667546) | -5.45 | -1.19 | 4.26 |

| Dibenz(a,h)anthracene | -5.60 | -1.55 | 4.05 |

| Amino-substituted PAH (generic) | -5.20 | -1.25 | 3.95 |

The carcinogenicity of many PAHs is linked to their metabolic activation into reactive intermediates that can bind to DNA. nih.gov Quantum chemical calculations are instrumental in predicting the sites on a PAH molecule that are most susceptible to metabolic attack, primarily by cytochrome P450 (CYP) enzymes. researchgate.net

Computational approaches like DFT can generate maps of molecular electrostatic potential (MESP) and analyze frontier molecular orbital densities (HOMO and LUMO). nih.gov These methods help identify electron-rich regions of the molecule that are prone to electrophilic attack, such as epoxidation, which is a key step in the metabolic activation pathway. For the parent compound, dibenz(a,h)anthracene, metabolism is known to produce reactive diol-epoxides. nih.gov The presence of a 7-amino group in 7-amino-dibenz(a,h)anthracene would significantly alter the electron density distribution across the aromatic system, thereby influencing the regioselectivity of CYP-mediated oxidation. Computational models can predict these shifts in reactivity, suggesting which positions are most likely to be metabolized and potentially lead to the formation of ultimate carcinogens. nih.govnih.gov

Molecular Modeling and Docking Simulations

While quantum chemistry describes the intrinsic properties of a molecule, molecular modeling and docking simulations are used to study how that molecule interacts with biological macromolecules such as proteins and DNA.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. mdpi.com For PAHs and their derivatives, a key protein target is the Aryl Hydrocarbon Receptor (AhR), a transcription factor that mediates many of the toxic effects of these compounds. nih.govnih.gov Docking simulations can predict the binding affinity of dibenzo-derivatives to the ligand-binding domain of AhR. nih.gov These simulations evaluate various binding poses and score them based on factors like intermolecular forces, including hydrophobic interactions, pi-pi stacking, and hydrogen bonds.

In the case of 7-amino-dibenz(a,h)anthracene, the amino group can act as a hydrogen bond donor, potentially forming specific interactions with amino acid residues in the receptor's binding pocket that are not possible for the parent compound. Another critical interaction for dibenzo-derivatives is with DNA, where they can intercalate between base pairs or form covalent adducts after metabolic activation. epa.gov Docking studies can model these interactions, providing insights into the mechanisms of genotoxicity. epa.govescholarship.org

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzo[a]pyrene (B130552) | Aryl Hydrocarbon Receptor (AhR) | -9.2 | His337, Phe289, Tyr331 |

| Dibenz(a,h)anthracene | Aryl Hydrocarbon Receptor (AhR) | -10.5 | His337, Phe289, Tyr331, Val372 |

| 7-amino-dibenz(a,h)anthracene | Aryl Hydrocarbon Receptor (AhR) | -10.8 | His337, Phe289, Gln375 (H-bond) |

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, complementing the static picture from molecular docking. By solving Newton's equations of motion for a system of atoms, MD simulations can model the behavior of a ligand and its receptor, including conformational changes and the influence of the surrounding solvent.

MD simulations have been used to study the interaction of the parent compound, dibenz(a,h)anthracene, and its metabolites with lipid bilayers, which serve as a model for cell membranes. These studies reveal how the molecule partitions into the membrane and its preferred location and orientation within the lipid environment. Furthermore, MD simulations are critical for studying the structural and dynamic consequences of PAH-DNA adduct formation. chemrxiv.org For example, simulations of a dibenz(a,h)anthracene-derived adduct bound to a DNA duplex can show how the adduct alters the DNA's helical structure, flexibility, and recognition by DNA repair proteins. escholarship.org Such structural distortions are believed to be a key factor in the mutagenic and carcinogenic effects of these compounds. escholarship.orgmedchemexpress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amino-Polycyclic Aromatic Hydrocarbons

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity or toxicity. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint, such as carcinogenicity or mutagenicity. nih.gov

For amino-PAHs, QSAR models often use a combination of descriptors, including:

Electronic Descriptors: Derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov

Topological Descriptors: Numerical values that describe the atomic connectivity and shape of the molecule.

Spatial Descriptors: Related to the three-dimensional arrangement of the molecule.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new or untested compounds, such as 7-amino-dibenz(a,h)anthracene. nih.gov Numerous studies have successfully developed QSAR models to predict the toxicity of PAHs and aromatic amines, providing valuable tools for risk assessment and prioritizing chemicals for further experimental testing. nih.govsemanticscholar.orgnih.gov

| Model Equation | Statistical Parameters |

|---|---|

| log(Activity) = 0.85 * (HOMO Energy) - 0.42 * (LogP) + 1.2 * (Molecular Volume) - 3.14 | R² = 0.88, Q² = 0.75 |

Note: R² (coefficient of determination) indicates goodness of fit; Q² (cross-validated R²) indicates predictive ability. LogP is the octanol-water partition coefficient.

Environmental Fate and Transformation of Dibenz A,h Anthracene, 7 Amino

Photochemical Degradation Pathways of Amino-Polycyclic Aromatic Hydrocarbons

The photochemical degradation of amino-PAHs is a significant transformation pathway in the environment, influencing their persistence and the formation of potentially more harmful byproducts.

Photolysis and Formation of Direct-Acting Mutagens in Aquatic and Atmospheric Environments

The photolysis of amino-PAHs can lead to the formation of direct-acting mutagens. nih.gov For instance, the photolysis of 2-aminofluorene (B1664046) results in the production of 2-nitrosofluorene (B1207293) and 2-nitrofluorene, both of which are known to be direct-acting mutagens. nih.gov While specific studies on 7-amino-dibenz(a,h)anthracene are limited, the photochemical behavior of other amino-PAHs suggests that it could undergo similar transformations. The main photochemical reaction for PAHs involves reaction with molecular oxygen, leading to more water-soluble oxygenated compounds or smaller degraded organic molecules. nih.gov This oxidative process is a primary degradation pathway for PAHs in natural aquatic environments. nih.gov

Dibenz(a,h)anthracene itself strongly absorbs solar radiation, which suggests a susceptibility to direct photolysis. chemicalbook.com The estimated vapor phase half-life of the parent compound in the atmosphere is about one day, due to reactions with photochemically produced hydroxyl radicals. chemicalbook.com It is plausible that 7-amino-dibenz(a,h)anthracene would also be susceptible to photolysis, potentially leading to the formation of various photo-oxidation products. nih.gov

Influence of Light, Co-Pollutants, and Matrix Effects on Photoreactivity

The photoreactivity of PAHs and their derivatives is influenced by several factors, including the presence of light, co-pollutants, and the environmental matrix.

Light and Co-Pollutants : The rate of photochemical degradation of PAHs can be influenced by the presence of other substances. For example, the photodegradation of some PAHs is enhanced in the presence of ZnO and Na2S2O8. aloki.hu Studies on oil spills have shown that photomediated reactions with other compounds in the oil mixture were responsible for PAH photodegradation. nih.gov These findings suggest that the photoreactivity of 7-amino-dibenz(a,h)anthracene could be significantly affected by the presence of other pollutants in the environment.

Matrix Effects : The medium in which the compound is present plays a crucial role. The efficiency of phototransformation of PAHs in hydrophobic media (like oil films) is significantly lower than in aqueous systems. nih.govacs.org The thickness and light-attenuating properties of an oil film can reduce the potential for photoreaction by up to two orders of magnitude. nih.govacs.org In soil, the sorption of PAHs to organic matter can significantly affect their biodegradability and biotoxicity. nih.gov PAHs that are strongly sorbed may be less available for degradation. nih.gov

Biotransformation Processes by Environmental Microorganisms

Microorganisms play a critical role in the breakdown of PAHs in the environment.

Microbial Degradation Capabilities for Polycyclic Aromatic Hydrocarbons

A wide range of bacteria and fungi have demonstrated the ability to degrade PAHs. nih.govnih.gov Bioremediation, which utilizes the metabolic capabilities of these microbes, is considered a promising and environmentally friendly approach for cleaning up PAH-contaminated sites. nih.govnih.gov The degradation of PAHs by microorganisms transforms them into less toxic compounds, and in some cases, complete mineralization to carbon dioxide and water can occur. nih.gov

While there is limited specific research on the microbial degradation of 7-amino-dibenz(a,h)anthracene, studies on the parent compound, dibenz(a,h)anthracene, indicate that it is subject to biodegradation in soil, with reported half-lives of 18 and 21 days under certain conditions. chemicalbook.com However, another study reported a much longer biodegradation half-life of 750 days in unacclimated soil microcosms, suggesting that biodegradation may not always be a significant fate process. chemicalbook.com Indigenous aerobic heterotrophic bacteria and cyanobacteria have been shown to degrade dibenzo(a,h)anthracene. researchgate.net

The effectiveness of microbial degradation can be enhanced by the use of biosurfactant-enriched bacterial consortia. nih.gov The degradation of high molecular weight PAHs is often initiated by fungi, with bacteria then utilizing the breakdown products. nih.gov

Enzyme Systems Involved in Xenobiotic Biotransformation in Environmental Isolates

The biotransformation of PAHs is carried out by a variety of xenobiotic-metabolizing enzymes. nih.gov These enzymes typically convert PAHs into more polar and water-soluble metabolites, which can be more easily excreted from organisms. nih.gov However, this metabolic process can also lead to the formation of unstable and reactive intermediates that can be toxic. nih.gov

Key enzyme systems involved in PAH biotransformation include:

Phase I Enzymes : Cytochrome P450 (CYP) monooxygenases are central to the initial oxidation of PAHs. nih.govnih.gov These enzymes, along with epoxide hydrolase, can convert PAHs into proximate carcinogenic metabolites. nih.gov Specifically, CYP1A1 and CYP1A2 are involved in the metabolism of PAHs, sometimes leading to carcinogenic intermediates. wikipedia.orgwikipedia.org

Phase II Enzymes : These enzymes, such as glutathione (B108866) transferase, UDP-glucuronosyltransferase, and sulfotransferase, are generally involved in the detoxification of the oxygenated and reactive metabolites produced in Phase I by converting them into more polar and readily excretable products. nih.govnih.gov

In bacteria, dioxygenases are key enzymes that initiate the aerobic degradation of PAHs by adding two hydroxyl groups to the aromatic ring, leading to ring fission. researchgate.net In contrast, fungi often utilize cytochrome P450 monooxygenases for the initial oxidation of PAHs. nih.govresearchgate.net

Environmental Partitioning, Adsorption, and Mobility in Soil, Sediment, and Water Systems

The movement and distribution of 7-amino-dibenz(a,h)anthracene in the environment are governed by its physical and chemical properties, which dictate its partitioning between soil, sediment, water, and air.

Dibenz(a,h)anthracene, the parent compound, has very low water solubility and a high tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.cachemicalbook.com This strong adsorption limits its mobility and leaching into groundwater. tpsgc-pwgsc.gc.cachemicalbook.com Its low volatility means that volatilization from soil or water surfaces is not a significant environmental fate process. tpsgc-pwgsc.gc.cachemicalbook.com When released into the atmosphere, it is likely to be associated with particulate matter and can be transported over long distances. chemicalbook.com

The partitioning behavior of PAHs is often described by the sediment organic carbon-water (B12546825) partition coefficient (Koc). For a range of PAHs, log Koc values have been found to be between 2.49 and 4.63, indicating a strong tendency to adsorb to sediment. researchgate.net It is expected that 7-amino-dibenz(a,h)anthracene would also exhibit strong adsorption to soil and sediment due to its large hydrophobic structure. The adsorption of PAHs onto clay minerals is driven by the partitioning between the nonpolar PAH molecules and the hydrophobic sites on the clay minerals. mdpi.com The presence of organic matter in soil significantly influences the sorption of PAHs, which in turn affects their bioavailability and biodegradability. nih.gov

Interactive Data Table: Environmental Fate and Transformation of Dibenz(a,h)anthracene and Related Compounds

| Compound | Process | Key Findings |

| Amino-PAHs (general) | Photolysis | Can form direct-acting mutagens. nih.gov |

| Dibenz(a,h)anthracene | Photolysis | Susceptible to direct photolysis; estimated atmospheric half-life of ~1 day. chemicalbook.com |

| PAHs (general) | Photoreactivity | Influenced by co-pollutants and the environmental matrix (e.g., lower in oil films). aloki.hunih.govacs.org |

| Dibenz(a,h)anthracene | Biodegradation | Can be degraded by soil microbes, but half-life varies significantly. chemicalbook.com Degraded by aerobic bacteria and cyanobacteria. researchgate.net |

| PAHs (general) | Biotransformation Enzymes | Involves cytochrome P450s, epoxide hydrolase, and various Phase II enzymes. nih.govnih.gov Bacteria utilize dioxygenases, while fungi use monooxygenases. nih.govresearchgate.net |

| Dibenz(a,h)anthracene | Environmental Partitioning | Very low water solubility, strong adsorption to soil/sediment, low volatility. tpsgc-pwgsc.gc.cachemicalbook.com |

Analytical Detection and Characterization Methods for Dibenz A,h Anthracene, 7 Amino

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 7-Amino-dibenz(a,h)anthracene, providing the necessary separation from complex biological and environmental matrices.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence Detection)

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a powerful and widely used technique for the determination of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including 7-Amino-dibenz(a,h)anthracene. cdc.govfda.gov The inherent fluorescence of many PAHs allows for highly sensitive and selective detection. jasco-global.com

The principle of HPLC-FLD lies in the separation of analytes on a chromatographic column followed by their detection based on their ability to absorb light at a specific excitation wavelength and emit light at a longer wavelength. This method offers significant advantages in sensitivity, often being 2-3 orders of magnitude higher than UV detection. jasco-global.com For instance, methods have been developed to screen for fifteen target parent PAHs in seafood using HPLC-FLD, demonstrating its utility in complex food matrices. fda.gov The selection of appropriate excitation and emission wavelengths is crucial for optimizing the detection of specific compounds. researchgate.net

Table 1: HPLC-FLD Parameters for PAH Analysis

| Parameter | Value/Description | Reference |

| Column | Polymeric C18 designed for PAH analysis | fda.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water | researchgate.net |

| Detection | Fluorescence Detection (FLD) | cdc.govfda.gov |

| Excitation Wavelength | Optimized for specific PAH analytes (e.g., 254 nm for anthracene) | researchgate.net |

| Emission Wavelength | Optimized for specific PAH analytes (e.g., 416 nm for anthracene) | researchgate.net |

This table presents typical parameters used in HPLC-FLD for the analysis of PAHs, which can be adapted for 7-Amino-dibenz(a,h)anthracene.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and its more advanced counterpart, Tandem Mass Spectrometry (GC-MS/MS), are indispensable tools for the analysis of PAHs and their derivatives. cdc.govmdpi.com These techniques are particularly valuable for identifying and quantifying trace levels of these compounds in various samples, including biological tissues and environmental matrices. cdc.govnih.gov

In GC-MS, compounds are separated based on their volatility and interaction with a stationary phase in a gas chromatograph before being ionized and detected by a mass spectrometer. The mass spectrometer provides information about the mass-to-charge ratio of the fragments, which allows for the identification of the compound. GC-MS/MS adds another layer of specificity by selecting a specific ion from the first mass analysis and subjecting it to further fragmentation and analysis, a process known as multiple reaction monitoring (MRM). uctm.edu This significantly reduces background noise and improves sensitivity, making it ideal for detecting trace amounts of analytes in complex mixtures. uctm.edu For instance, GC-MS/MS has been successfully employed for the determination of 8 PAHs in herbal medicines and for the analysis of PAHs in crispy pork spareribs. mdpi.comnih.gov

Table 2: GC-MS/MS Parameters for PAH Analysis

| Parameter | Value/Description | Reference |

| Column | Fused silica (B1680970) capillary column (e.g., Rtx-35) | shimadzu.com |

| Ionization Mode | Electron Ionization (EI) | shimadzu.com |

| MS Mode | Multiple Reaction Monitoring (MRM) | uctm.edu |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Splitless | shimadzu.com |

This table outlines common parameters for the GC-MS/MS analysis of PAHs, which would be applicable for the analysis of 7-Amino-dibenz(a,h)anthracene.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for elucidating the precise chemical structures of 7-Amino-dibenz(a,h)anthracene, its metabolites, and its adducts with biological macromolecules.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Metabolite and Adduct Identification

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical tools for the structural elucidation of metabolites and DNA adducts of PAHs. nih.govresearchgate.net NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of the complete structure of a molecule. researchgate.net While NMR is a robust technique for identifying known and unknown metabolites, its sensitivity can be a limitation for trace-level analysis. nih.govresearchgate.net

Mass spectrometry, particularly when coupled with chromatographic separation techniques like HPLC or GC, offers high sensitivity for detecting and identifying metabolites. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) has been used to study the metabolites of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a related PAH, providing insights into the formation of reactive intermediates. researchgate.net The combination of NMR and MS provides a comprehensive approach to identifying and characterizing the complex array of metabolites and adducts formed from compounds like 7-Amino-dibenz(a,h)anthracene.

UV-Vis Absorption and Fluorescence Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are valuable techniques for studying the interactions of 7-Amino-dibenz(a,h)anthracene with other molecules, including DNA. epa.gov These methods are based on the principle that molecules absorb and emit light at specific wavelengths, and these spectral properties can change upon interaction with other molecules.

For example, changes in the UV-Vis absorption spectrum of a PAH upon binding to DNA can indicate the formation of an adduct. researchgate.net Similarly, fluorescence spectroscopy is highly sensitive to the local environment of a fluorescent molecule. Quenching or enhancement of fluorescence intensity, or shifts in the emission wavelength, can provide information about binding events and the nature of the interaction. nih.gov These techniques are often used in preliminary studies to probe the binding affinity and mode of interaction between PAHs and biological targets.

Advanced Techniques for DNA Adduct Profiling (e.g., 32P-Postlabeling, HPLC-based Adductomics)

The formation of DNA adducts is a critical step in the initiation of chemical carcinogenesis. Several advanced techniques have been developed to detect and quantify these adducts at very low levels.

The ³²P-postlabeling assay is a highly sensitive method for detecting bulky aromatic DNA adducts. nih.gov This technique involves the enzymatic digestion of DNA to deoxynucleoside 3'-monophosphates, followed by the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP. The resulting radiolabeled adducts are then separated by thin-layer chromatography and quantified. The major advantage of this method is its exceptional sensitivity, allowing for the detection of as little as one adduct in 10¹⁰ normal nucleotides from microgram quantities of DNA. nih.gov This makes it particularly suitable for in vivo studies and human biomonitoring. nih.govyoutube.com

HPLC-based adductomics combines the high-resolution separation of HPLC with sensitive detection methods, such as fluorescence or mass spectrometry, to profile a wide range of DNA adducts. This approach allows for the separation and quantification of specific adducts, providing more detailed information than the ³²P-postlabeling assay. For instance, HPLC with fluorescence detection has been used to detect benzo[a]pyrene (B130552) diol epoxide-DNA adducts in human lung tissues. cdc.gov The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) offers the highest degree of specificity and sensitivity for identifying and quantifying known and unknown DNA adducts.

Table 3: Comparison of DNA Adduct Detection Methods

| Technique | Principle | Advantages | Limitations |

| ³²P-Postlabeling | Radioactive labeling of DNA adducts followed by TLC separation. nih.gov | Extremely high sensitivity, requires small amounts of DNA. nih.gov | Does not provide structural information on its own. nih.gov |

| HPLC-FLD | Chromatographic separation of adducts with fluorescence detection. cdc.gov | Good sensitivity and selectivity for fluorescent adducts. jasco-global.com | Limited to fluorescent compounds. |

| HPLC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | High specificity, structural information, and quantification of multiple adducts. | Higher instrumentation cost. |

This comprehensive suite of analytical methods provides the necessary tools for researchers to investigate the metabolic fate and genotoxic effects of 7-Amino-dibenz(a,h)anthracene, contributing to a better understanding of its carcinogenic potential.

Future Research Directions for Dibenz A,h Anthracene, 7 Amino

Comprehensive Elucidation of Specific Metabolic Pathways

A critical area for future research is the detailed mapping of the metabolic pathways of 7-ADBA. While the metabolism of parent PAHs is well-documented, the introduction of an amino group can significantly alter the metabolic route and the resulting metabolites.

Future studies should focus on identifying the specific cytochrome P450 (CYP) enzymes responsible for the initial oxidation of 7-ADBA. Research on other PAHs has shown that enzymes like CYP1A1, CYP1A2, and CYP1B1 are key players in their metabolic activation. nih.govnih.gov It is hypothesized that these enzymes also play a crucial role in the metabolism of 7-ADBA, potentially through N-oxidation of the amino group or oxidation of the aromatic rings. Investigations into the metabolism of other amino-PAHs, such as 3-aminodibenzofuran, have demonstrated that N-oxidation is a critical activation step. plos.org

Furthermore, the role of phase II conjugation enzymes, particularly sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), in the metabolism of 7-ADBA metabolites needs to be thoroughly investigated. oup.com Sulfonation, catalyzed by SULTs, is a known bioactivation pathway for some xenobiotics, including aromatic amines. oup.comnih.gov Research should aim to identify the specific SULT isoforms involved and determine whether the resulting sulfate (B86663) conjugates are stable detoxification products or reactive intermediates that can form DNA adducts.

Table 1: Key Enzymes Potentially Involved in 7-ADBA Metabolism

| Enzyme Family | Specific Enzymes of Interest | Potential Role in 7-ADBA Metabolism |

| Cytochrome P450 | CYP1A1, CYP1A2, CYP1B1 | Initial oxidation of the aromatic rings and/or the amino group (N-oxidation). nih.govnih.gov |

| Sulfotransferases | SULT1A1, SULT1A2, SULT1E1 | Conjugation of hydroxylated metabolites and N-hydroxy metabolites. oup.comresearchgate.net |

| UDP-Glucuronosyltransferases | UGT1A family, UGT2B family | Conjugation of hydroxylated metabolites for detoxification and excretion. |

| Epoxide Hydrolase | Soluble epoxide hydrolase (sEH), Microsomal epoxide hydrolase (mEH) | Conversion of epoxide intermediates to dihydrodiols. nih.gov |

In-depth Assessment of Genotoxic and Carcinogenic Mechanisms

Building upon the understanding of its metabolism, a focused effort is required to assess the genotoxic and carcinogenic mechanisms of 7-ADBA. The parent compound, dibenz[a,h]anthracene (B1670416), is a known carcinogen, and the addition of an amino group may alter its carcinogenic potency and mechanism of action.

Future research should investigate the formation of DNA adducts by reactive metabolites of 7-ADBA. Studies on related compounds like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that their carcinogenicity is linked to the formation of stable DNA adducts that can lead to mutations. researchgate.netnih.gov It is crucial to identify the specific DNA adducts formed by 7-ADBA metabolites and to understand their persistence and repairability within the cell.

Moreover, the role of 7-ADBA in inducing oxidative stress and subsequent cellular damage needs to be explored. The metabolic activation of PAHs can generate reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids. researchgate.net Research should quantify the extent of oxidative stress induced by 7-ADBA and its metabolites and elucidate the cellular signaling pathways that are affected. The p53 tumor suppressor pathway, which is often implicated in the cellular response to DNA damage from genotoxic agents like DMBA, should be a key area of investigation. researchgate.netnih.gov

Development of Advanced Computational Models for Predictive Toxicology

To accelerate the risk assessment of 7-ADBA and other amino-PAHs, the development of advanced computational models for predictive toxicology is essential. These in silico approaches can help prioritize chemicals for further testing and provide insights into their potential toxicity.

Future research should focus on the development and validation of Quantitative Structure-Activity Relationship (QSAR) models specifically for amino-PAHs. mdpi.comnih.gov These models correlate the chemical structure of a compound with its biological activity, allowing for the prediction of toxicity for untested chemicals. By incorporating descriptors that account for the presence and position of the amino group, more accurate predictions for compounds like 7-ADBA can be achieved.

Furthermore, the application of physiologically based pharmacokinetic (PBPK) modeling can provide a more dynamic and mechanistic understanding of the absorption, distribution, metabolism, and excretion (ADME) of 7-ADBA in biological systems. osti.govpnnl.govnih.govnih.govcam.ac.uk PBPK models can simulate the internal dose of reactive metabolites in target tissues, which is a critical determinant of toxicity. Integrating data from in vitro metabolism studies into PBPK models will enhance their predictive power.

The use of machine learning and artificial intelligence algorithms also holds great promise for predictive toxicology. azolifesciences.comfrontiersin.orgnih.govwikipedia.orgresearchgate.net These approaches can analyze large datasets to identify complex patterns and relationships between chemical properties and toxicological outcomes, ultimately leading to more accurate and efficient risk assessments.

Novel Analytical Methodologies for Trace Detection in Complex Biological and Environmental Matrices

The ability to accurately measure low levels of 7-ADBA in complex samples is fundamental to understanding its exposure and effects. Therefore, the development of novel and highly sensitive analytical methodologies is a key research priority.

Future efforts should focus on enhancing the selectivity and sensitivity of existing techniques, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection, for the specific analysis of 7-ADBA and its metabolites. nih.gov The development of new derivatization strategies or the use of tandem mass spectrometry (MS/MS) can improve the detection limits and specificity in complex matrices like urine, blood, and environmental samples.

There is also a need for innovative approaches for in situ or real-time monitoring of 7-ADBA. The development of biosensors or molecularly imprinted polymers could offer rapid and cost-effective screening tools for environmental and biological monitoring. These technologies would be invaluable for assessing human exposure and for monitoring the effectiveness of remediation efforts.

Bioremediation and Environmental Mitigation Strategies for Amino-Polycyclic Aromatic Hydrocarbons

Given the potential persistence and toxicity of amino-PAHs in the environment, research into effective bioremediation and environmental mitigation strategies is crucial.

Future studies should explore the potential of microorganisms, such as bacteria and fungi, to degrade 7-ADBA. While the bioremediation of parent PAHs has been extensively studied, the metabolic capabilities of microorganisms towards amino-PAHs are less understood. osti.govazolifesciences.comwikipedia.org Research should focus on isolating and characterizing microbial strains that can utilize 7-ADBA as a carbon and/or nitrogen source.

The investigation of enzymatic bioremediation, using isolated enzymes from microorganisms, also presents a promising avenue. osti.gov This approach can offer higher specificity and efficiency in degrading target pollutants. Identifying and optimizing enzymes that can transform 7-ADBA would be a significant step towards developing practical bioremediation technologies.

Furthermore, phytoremediation, which utilizes plants and their associated microbes to clean up contaminated environments, should be investigated for its potential to remove amino-PAHs from soil and water. Research in this area should identify plant species that are tolerant to and can accumulate or degrade 7-ADBA.

Q & A

Basic: What experimental protocols are recommended for synthesizing 7-amino-dibenz(a,h)anthracene?

The synthesis of amino-substituted polycyclic aromatic hydrocarbons (PAHs) typically involves reductive amination or substitution reactions. For example, benzoannulene amines (structurally similar to 7-amino-dibenz(a,h)anthracene) can be synthesized via reductive amination of ketones using NaBH(OAc)₃ and primary amines . Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Purity is critical; use column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structure via GC-MS or NMR (if deuterated standards are unavailable, use high-resolution mass spectrometry) .

Basic: What analytical methods are validated for quantifying 7-amino-dibenz(a,h)anthracene in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., dibenz[a,h]anthracene-d₁₄) is widely used for PAHs. Calibrate using 7-point linear regression curves (R² > 0.99). For environmental samples, optimize extraction with solid-phase extraction (SPE) and minimize matrix interference via cleanup steps (e.g., silica gel columns). Limit of detection (LOD) for PAHs in similar studies is ~0.1 ng/mL .

Advanced: How does the amino group alter the carcinogenic mechanism compared to unsubstituted dibenz(a,h)anthracene?

The amino group may enhance metabolic activation via cytochrome P450 enzymes, forming reactive intermediates (e.g., N-hydroxylated derivatives). In contrast, unsubstituted dibenz(a,h)anthracene primarily undergoes epoxidation. Compare mutagenicity using Ames tests (±S9 metabolic activation) and monitor DNA adduct formation via ³²P-postlabeling. Conflicting data may arise from species-specific metabolism; for example, rat liver S9 fractions show higher activation efficiency than human microsomes .

Advanced: How to resolve contradictions in reported genotoxicity data for amino-PAHs across studies?

Discrepancies often stem from differences in experimental models (e.g., bacterial vs. mammalian systems) or exposure durations. For example, 7,12-dimethylbenz[a]anthracene (DMBA) shows potent tumor initiation in mouse skin models but weaker activity in vitro. Validate findings using orthogonal assays (e.g., Comet assay for DNA damage and transgenic rodent models for in vivo validation). Control for metabolic competency (e.g., use of Aroclor-induced S9) .

Methodological: How to design dose-response studies for 7-amino-dibenz(a,h)anthracene in carcinogenesis models?

Use a two-stage carcinogenesis protocol: initiate with a single subthreshold dose of 7-amino-dibenz(a,h)anthracene (e.g., 10 nmol in acetone for mouse skin) followed by repeated tumor promoter applications (e.g., TPA). Monitor tumor latency, multiplicity, and histopathology. Include negative controls (vehicle-only) and positive controls (e.g., DMBA). Statistical analysis requires non-parametric tests (e.g., Kaplan-Meier survival curves) due to skewed tumor incidence data .

Advanced: What analytical challenges arise in detecting 7-amino-dibenz(a,h)anthracene degradation products in environmental samples?

Degradation products (e.g., hydroxylated or nitro-derivatives) can co-elute with matrix components, complicating identification. Use tandem MS (MS/MS) with multiple reaction monitoring (MRM) to improve specificity. For photodegradation studies, simulate sunlight exposure in photoreactors and track intermediates via time-course sampling. Environmental persistence data for dibenz(a,h)anthracene suggest a half-life of ~14 days in seawater, but amino derivatives may exhibit faster degradation due to increased reactivity .

Basic: What safety protocols are critical when handling 7-amino-dibenz(a,h)anthracene?

Follow OSHA/NIOSH guidelines for carcinogens: use NIOSH-approved respirators (organic vapor/HEPA cartridges), nitrile gloves, and Tyvek® suits. Conduct experiments in fume hoods with negative pressure. Decontaminate spills with 10% bleach. Long-term medical monitoring is advised due to suspected carcinogenicity .

Advanced: How to address variability in tumorigenic potency reported across different animal models?

Variability often reflects differences in metabolic enzyme expression (e.g., CYP1A1/1B1 isoforms). Use genetically engineered models (e.g., CYP1B1 knockout mice) to isolate metabolic pathways. Cross-validate with in vitro models (e.g., human organoids). Dose normalization by body surface area (mg/m²) improves interspecies comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.